Cas no 1260778-72-0 (4-(2-Chloroethyl)benzonitrile)

4-(2-Chloroethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Chloroethyl)benzonitrile
- AKOS014196890
- A889786
- DTXSID40622528
- SCHEMBL7523258
- 1260778-72-0
-
- MDL: MFCD12756714
- Inchi: InChI=1S/C9H8ClN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-6H2
- InChI Key: SCDLDNNUCNWTQH-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C#N)CCCl
Computed Properties
- Exact Mass: 165.0345270g/mol
- Monoisotopic Mass: 165.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 23.8Ų
4-(2-Chloroethyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A620198-1g |
4-(2-Chloroethyl)benzonitrile |
1260778-72-0 | 95+% | 1g |
$221.0 | 2024-04-25 | |
Alichem | A019095022-1g |
4-(2-Chloroethyl)benzonitrile |
1260778-72-0 | 95% | 1g |
$405.48 | 2023-09-03 | |
Crysdot LLC | CD12167973-1g |
4-(2-Chloroethyl)benzonitrile |
1260778-72-0 | 95+% | 1g |
$455 | 2024-07-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1802338-1g |
4-(2-Chloroethyl)benzonitrile |
1260778-72-0 | 98% | 1g |
¥2011.00 | 2024-08-09 |
4-(2-Chloroethyl)benzonitrile Related Literature
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
Additional information on 4-(2-Chloroethyl)benzonitrile
4-(2-Chloroethyl)benzonitrile (CAS No. 1260778-72-0): A Comprehensive Overview
4-(2-Chloroethyl)benzonitrile, identified by the CAS number 1260778-72-0, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its benzonitrile moiety and a 2-chloroethyl substituent, has garnered attention due to its unique chemical properties and potential uses in drug discovery, materials science, and synthetic chemistry. Recent advancements in its synthesis and characterization have further highlighted its importance in modern chemical research.
The structure of 4-(2-Chloroethyl)benzonitrile consists of a benzene ring substituted with a nitrile group at the para position and a 2-chloroethyl group at the meta position. This arrangement imparts the molecule with distinct electronic and steric properties, making it suitable for various chemical transformations. The nitrile group, being electron-withdrawing, enhances the reactivity of the benzene ring towards electrophilic substitution reactions. Meanwhile, the 2-chloroethyl group introduces a degree of flexibility and can act as a leaving group in certain reactions, facilitating nucleophilic substitutions.
Recent studies have explored the synthesis of 4-(2-Chloroethyl)benzonitrile through various routes, including Friedel-Crafts alkylation and nucleophilic aromatic substitution. These methods have been optimized to improve yield and selectivity, making the compound more accessible for large-scale production. For instance, researchers have reported the use of Lewis acids such as AlCl3 to catalyze the Friedel-Crafts alkylation reaction, enabling efficient formation of the desired product.
In terms of applications, 4-(2-Chloroethyl)benzonitrile has been utilized as an intermediate in the synthesis of pharmaceutical agents. Its ability to undergo further functionalization makes it a valuable building block in drug discovery programs targeting various therapeutic areas. For example, recent research has demonstrated its use in the synthesis of potential anticancer agents through Suzuki-Miyaura coupling reactions.
Beyond pharmaceutical applications, 4-(2-Chloroethyl)benzonitrile has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of conductive polymers or semiconducting materials. Researchers have explored its incorporation into polymer frameworks to enhance electrical conductivity without compromising mechanical properties.
The environmental impact of 4-(2-Chloroethyl)benzonitrile has also been a topic of interest. Studies have examined its biodegradation pathways under various conditions, providing insights into its environmental fate and potential risks. These findings are crucial for ensuring safe handling and disposal practices during industrial applications.
In conclusion, 4-(2-Chloroethyl)benzonitrile, with its CAS number 1260778-72-0, stands as a significant compound in contemporary chemical research. Its diverse applications, coupled with ongoing advancements in synthesis and characterization techniques, underscore its importance across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly vital role in both academic and industrial settings.
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